E-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline

Monoamine oxidase Neurochemistry Enzyme inhibition

Researchers requiring a structurally authenticated 2-chloro-3-nitrovinylquinoline for MAO-B inhibition studies often face batch-to-batch variability and limited characterization data from non-specialized sources. This compound resolves those pain points with quantitative selectivity profiles and established synthetic utility. - Validated MAO-B selectivity: IC₅₀ 1,130 nM with >88-fold discrimination against MAO-A, enabling isoform-specific pathway analysis. - Synthetic versatility: 2-chloro leaving group enables nucleophilic substitution; documented protocol for conversion to azetidinone/thiazolidinone libraries. - Supply chain certainty: Multi-vendor sourcing with ≥95% purity ensures uninterrupted method development and screening campaigns.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
Cat. No. B13707912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-2-Chloro-7-methoxy3-(2-nitro)vinylquinoline
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl
InChIInChI=1S/C12H9ClN2O3/c1-18-10-3-2-8-6-9(4-5-15(16)17)12(13)14-11(8)7-10/h2-7H,1H3/b5-4+
InChIKeyUOCMQDBDGRBVGB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline: Chemical Identity and Physicochemical Profile


E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline (CAS 182050-29-9) is a synthetic heterocyclic small molecule belonging to the 2-chloro-3-nitrovinylquinoline subclass. Its molecular formula is C₁₂H₉ClN₂O₃ with a molecular weight of 264.66 g·mol⁻¹ . The compound features three distinct functional motifs on the quinoline core: an electron-withdrawing chloro group at position 2, an electron-donating methoxy group at position 7, and an (E)-configured 2-nitrovinyl Michael acceptor at position 3 [1]. Experimentally determined density is 1.393 g/cm³ and the boiling point is 432 °C at 760 mmHg . This compound is supplied by multiple vendors primarily as a research-grade chemical (typical purity ≥95%) for use as a synthetic intermediate in medicinal chemistry and chemical biology programs .

Synthetic intermediate for quinoline heterocycle libraries
MAO-B-biased tool compound for neurochemistry research
Michael acceptor probe for proteasome pathway studies

Why Generic Substitution Fails for This Quinoline Scaffold


Within the 2-chloro-3-nitrovinylquinoline chemotype, the identity of the 7-position substituent exerts a decisive influence on both physicochemical properties and biological target engagement. Replacing the 7-methoxy group with hydrogen (2-chloro-3-(2-nitrovinyl)quinoline, CAS 182050-12-0) eliminates the electron-donating resonance effect, altering the electron density of the quinoline ring and the reactivity of the nitrovinyl Michael acceptor . Substituting with chlorine at position 7 (2,7-dichloro analog, CAS 182050-39-1) produces a markedly different density (1.512 vs. 1.393 g/cm³) and a shifted boiling point (428.1 vs. 432 °C), reflecting altered intermolecular interactions with implications for purification, formulation, and chromatographic behavior . Even the unsubstituted 3-nitrovinylquinoline (CAS 701913-51-1) differs substantially in boiling point (≈370 °C) and lacks the synthetic handle provided by the 2-chloro group for further derivatization . These differences are not cosmetic; they directly affect downstream reaction yields, biological screening outcomes, and reproducibility. The quantitative evidence below demonstrates that generic substitution is not scientifically justifiable when the 7-methoxy-2-chloro-3-nitrovinyl substitution pattern is a required parameter.

7‑Substituent Replacing OCH₃ with H or Cl alters electron density and may shift nitrovinyl Michael acceptor reactivity.
Physicochemical Density and boiling point differences (>30 °C) can disrupt established purification and GC methods.
Synthetic validation Des‑methoxy analogs lack published derivatization pathways, increasing method‑development risk.

Quantitative Evidence vs. Closest Analogs


MAO-B vs. MAO-A Selectivity Profile

In a standardized fluorescence-based MAO inhibition assay, E-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline exhibits a striking selectivity window between MAO-B and MAO-A isoforms. The compound shows an MAO-A IC₅₀ > 100,000 nM versus an MAO-B IC₅₀ of 1,130 nM, yielding a selectivity ratio (MAO-A/MAO-B) of >88-fold in favor of MAO-B [1]. While the absolute potency is modest (low micromolar on MAO-B), this selectivity profile is not universally shared by other 2-chloro-3-nitrovinylquinoline congeners. By comparison, the des-methoxy analog 2-chloro-3-(2-nitrovinyl)quinoline (CAS 182050-12-0) has not been reported with comparable MAO isoform selectivity data in the same assay system, making the 7-methoxy substituent a potentially critical determinant of this differential isoform engagement. Researchers requiring a tool compound with inherent MAO-B-over-MAO-A bias in the 2-chloro-3-nitrovinylquinoline scaffold should prioritize the 7-methoxy variant on the basis of this demonstrated selectivity.

MAO Selectivity
Class‑level
MAO‑B IC₅₀ 1,130 nM
MAO‑A IC₅₀ >100,000 nM
Ratio >88‑fold
Reported isoform selectivity profile
Comparator selectivity data absent; inference anchored to target compound
Monoamine oxidase Neurochemistry Enzyme inhibition

Density and Boiling Point Differentiation Across Congeners

The 7-position substituent identity produces measurable and practically significant differences in bulk physicochemical properties across the 2-chloro-3-nitrovinylquinoline congener series. E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline has a density of 1.393 g/cm³ and a boiling point of 432 °C at 760 mmHg . The 7-chloro analog (CAS 182050-39-1) exhibits a substantially higher density of 1.512 g/cm³ (+8.5%) and a lower boiling point of 428.1 °C (−3.9 °C) . The 7-unsubstituted analog (CAS 182050-12-0) shows intermediate density (1.413 g/cm³) but a markedly lower boiling point of 397.6 °C (−34.4 °C) . These differences, all measured or predicted under comparable conditions (760 mmHg), are sufficiently large to affect chromatographic retention times, distillation parameters, and solvent partitioning behavior during purification. The boiling point spread of 34.4 °C between the 7-methoxy and 7-unsubstituted congeners is of particular relevance for GC-MS method development and preparative-scale purification protocols.

Physicochemical
Cross‑study
Density 1.393 vs 1.512 g/cm³
BP 432 vs 397.6 °C
Property differences affect chromatography and purification
Measured at 760 mmHg; 34 °C BP spread vs 7‑H analog
Physicochemical characterization Chromatography Process chemistry

Validated Utility in Antimicrobial Heterocyclic Synthesis

The 2-chloro-7-methoxy-3-nitrovinylquinoline scaffold has been experimentally validated as a versatile precursor for constructing bioactive heterocyclic libraries. Patel et al. (2008) demonstrated the use of 3-[(1E)-1-aza-2-(2-chloro-7-methoxy-3-quinolyl)-vinyl]-4-(aryldiazenyl)phenol—a Schiff base derivative of the target compound—as a key intermediate for synthesizing two distinct heterocyclic series: 3-chloro-4-(2-chloro-7-methoxy-3-quinolyl)-1-[3-hydroxy-6-(aryldiazenyl)phenyl]azetidin-2-one and 2-(2-chloro-7-methoxy-3-quinolyl)-3-[3-hydroxy-6-(aryldiazenyl)phenyl]-1,3-thiazolidin-4-one [1]. Both conventional and microwave-assisted synthetic routes were established, and the resulting compounds were screened for antibacterial, antifungal, and antitubercular activity against a panel of microorganisms [1]. This published synthetic pathway confirms that the 2-chloro and 3-nitrovinyl groups of the target compound serve as reactive handles for sequential derivatization, while the 7-methoxy group remains intact throughout the synthetic sequence, modulating the electronic properties of the quinoline core without participating in side reactions. By contrast, the 7-unsubstituted or 7-chloro analogs lack this combination of electronic modulation and synthetic compatibility.

Synthetic Validation
Supporting
2 heterocyclic series published
Azetidinones & thiazolidinones
Demonstrated derivatization chemistry
Microwave‑assisted protocol available; antimicrobial screening data reported
Medicinal chemistry Antimicrobial agents Heterocyclic synthesis

Electronic Effects on Nitrovinyl Michael Acceptor Reactivity

Structure-activity relationship (SAR) studies on aryl-2-nitrovinyl derivatives as 20S proteasome inhibitors provide class-level evidence that para-substitution of an electron-donating group (such as OCH₃) on the aromatic ring attached to the β-carbon of the nitrovinyl Michael acceptor significantly enhances inhibitory potency [1]. Faghih Akhlaghi et al. (2018) demonstrated that para-OCH₃ substitution on the phenyl ring of the β-carbon increased proteasome inhibitory activity compared to unsubstituted or electron-withdrawing group-bearing analogs, and that the electronic properties and steric hindrance directly affect interaction with the enzyme active site [1]. In E-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline, the 7-methoxy group occupies a position on the quinoline ring that is electronically conjugated with the 3-nitrovinyl substituent through the aromatic system, analogous to the para-OCH₃ effect described in the phenyl series. This class-level SAR suggests that the 7-methoxy group may enhance the electrophilicity of the nitrovinyl Michael acceptor in a manner not achievable with the 7-H or 7-Cl analogs, potentially translating to differential covalent target engagement in cellular assays. However, this inference is class-level and has not been directly validated in head-to-head proteasome inhibition assays comparing the 7-methoxy, 7-H, and 7-Cl quinoline congeners.

Electronic Effect
Class‑level
7‑OCH₃ σₚ = −0.27
7‑Cl σₚ = +0.23
Predicted enhanced electrophilicity
Class‑level SAR; direct proteasome IC₅₀ not available for quinoline congeners
Structure-activity relationship Proteasome inhibition Michael acceptor reactivity

Commercial Availability and Multi-Vendor Supply

E-2-Chloro-7-methoxy-3-(2-nitro)vinylquinoline is available as an off-the-shelf research chemical from multiple established suppliers, reducing lead time for academic and industrial research programs. Santa Cruz Biotechnology offers the compound under catalog numbers sc-294434 (250 mg, $180.00) and sc-294434A (500 mg, $310.00) . BOC Sciences lists the compound as a catalog product (Catalog NO. 182050-29-9) . Haoreagent (Shenzhen) supplies the compound under catalog number RG128333 . Typical purity specifications are ≥95% as reported by multiple vendors. This multi-vendor availability contrasts with several close analogs that are listed by fewer suppliers or require custom synthesis. For example, the 2,7-dichloro analog (CAS 182050-39-1) appears in fewer commercial catalogs, and the 7-unsubstituted 2-chloro-3-(2-nitrovinyl)quinoline (CAS 182050-12-0) is primarily available through specialty chemical suppliers. Multi-vendor sourcing reduces supply chain risk and enables competitive pricing for procurement groups managing research reagent budgets.

Supplier Availability
Supporting
≥3 non‑excluded suppliers
Multi‑vendor sourcing reduces supply risk
Purity ≥95%; pricing from $180/250 mg
Chemical procurement Research reagent Supply chain

Research and Industrial Application Scenarios


MAO-B-Selective Tool Compound for Neurochemistry Research

Research groups investigating monoamine oxidase B (MAO-B) as a therapeutic target for neurodegenerative disorders such as Parkinson's disease can employ E-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline as a chemotype-representative compound with documented MAO-B selectivity (IC₅₀ 1,130 nM) and >88-fold discrimination against MAO-A (IC₅₀ >100,000 nM) [1]. This selectivity window, established in fluorescence-based kynuramine conversion assays curated in ChEMBL/BindingDB, allows researchers to probe MAO-B-mediated pathways with reduced confounding from concurrent MAO-A inhibition. The compound is suitable for in vitro enzyme assays, cellular MAO activity studies, and as a reference ligand for developing more potent MAO-B-selective 2-chloro-3-nitrovinylquinoline derivatives. Procurement from validated suppliers (Santa Cruz Biotechnology, BOC Sciences) ensures batch-to-batch consistency for reproducible enzymatic studies.

Quinoline-Based Heterocyclic Library Synthesis

Medicinal chemistry teams engaged in antimicrobial or anticancer lead discovery can utilize E-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline as a validated synthetic intermediate for constructing bioactive heterocyclic libraries. The Patel et al. (2008) protocol demonstrates that the 3-nitrovinyl group can be converted to a Schiff base (3-[(1E)-1-aza-2-(2-chloro-7-methoxy-3-quinolyl)-vinyl]-4-(aryldiazenyl)phenol), which is then cyclized to azetidinone and thiazolidinone derivatives possessing antibacterial, antifungal, and antitubercular activities [2]. The 2-chloro group provides a leaving group handle for nucleophilic aromatic substitution, while the 7-methoxy group remains intact as a solubility- and electronics-modulating substituent. Both conventional and microwave-assisted reaction conditions have been established, offering flexibility for parallel synthesis workflows. This application scenario is specifically supported by peer-reviewed synthetic methodology, distinguishing this compound from analogs lacking published derivatization protocols.

Electrophilic Probe Development Targeting the Proteasome Pathway

Investigators developing covalent or non-covalent probes for the 20S proteasome or other cysteine/serine protease systems can rationally select E-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline based on class-level SAR evidence indicating that electron-donating para-substituents on the aryl ring of 2-nitrovinyl Michael acceptors enhance proteasome inhibitory activity [3]. The 7-methoxy group (Hammett σₚ = −0.27) is predicted to increase the electron density of the nitrovinyl moiety, modulating its electrophilicity and potentially its target-cysteine reactivity profile. Faghih Akhlaghi et al. (2018) established that para-OCH₃ substitution on the phenyl-2-nitrovinyl scaffold is favorable for 20S proteasome inhibition, with lead compound 2d achieving IC₅₀ values of 0.71 μM (MCF-7) and 17.79 μM (PC-3) [3]. The quinoline-based scaffold of E-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline extends this SAR into heterocyclic chemical space, offering researchers a structurally differentiated starting point for proteasome inhibitor optimization with potential advantages in solubility, metabolic stability, or target selectivity compared to phenyl-based congeners.

Physicochemical Reference for Chromatographic Method Development

Process chemistry and analytical development groups requiring a well-characterized 2-chloro-3-nitrovinylquinoline reference standard for HPLC, GC-MS, or preparative chromatography method development can leverage the documented physicochemical properties of E-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline. With a density of 1.393 g/cm³, a boiling point of 432 °C (760 mmHg), and a molecular weight of 264.66, this compound occupies a distinct position in the chromatographic parameter space relative to its 7-chloro (density 1.512 g/cm³, BP 428.1 °C) and 7-unsubstituted (density 1.413 g/cm³, BP 397.6 °C) analogs . The 34.4 °C boiling point differential from the 7-H analog is sufficiently large to serve as a system suitability benchmark for temperature-programmed GC methods. Multi-vendor commercial availability (Santa Cruz Biotechnology, BOC Sciences, Haoreagent) ensures that procurement of identical reference material is sustainable across method development, validation, and routine quality control phases.

Application
Selection Property
Validation Focus
MAO‑B neurochemistry research
MAO‑B‑biased selectivity
Isoform selectivity assay
Quinoline heterocycle library synthesis
Validated synthetic pathway
Derivatization chemistry & antimicrobial screening
Proteasome pathway probe development
7‑OCH₃ electron‑donating effect
Michael acceptor reactivity SAR
Chromatographic method development
Documented density & boiling point
GC/HPLC parameter space
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